Broussonetine J
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H40N2O7 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1-[(2R)-2-[(1S,2S)-8-[(2R,3R,4R,5R)-1-acetyl-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C22H40N2O7/c1-14(26)23-12-8-7-9-16(23)20(29)19(28)11-6-4-3-5-10-17-21(30)22(31)18(13-25)24(17)15(2)27/h16-22,25,28-31H,3-13H2,1-2H3/t16-,17-,18-,19+,20+,21-,22-/m1/s1 |
InChI Key |
YIEPZDPKKNJALX-OWLUANBVSA-N |
Isomeric SMILES |
CC(=O)N1CCCC[C@@H]1[C@@H]([C@H](CCCCCC[C@@H]2[C@H]([C@@H]([C@H](N2C(=O)C)CO)O)O)O)O |
Canonical SMILES |
CC(=O)N1CCCCC1C(C(CCCCCCC2C(C(C(N2C(=O)C)CO)O)O)O)O |
Synonyms |
broussonetine J |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Broussonetine J
Plant Sources: Broussonetia kazinoki SIEB (Moraceae)
Broussonetine J, along with a multitude of its structural analogs, is naturally found in the branches of Broussonetia kazinoki SIEB, a plant belonging to the Moraceae family. uow.edu.aunih.gov Commonly known as the paper mulberry, this plant is the primary and exclusive reported natural source from which over 30 members of the broussonetine family have been isolated since 1995. uow.edu.au These alkaloids are characterized by a polyhydroxylated pyrrolidine (B122466) moiety attached to a long, lipophilic hydrocarbon side chain. clockss.org
Extraction and Purification Techniques from Natural Biomass
The isolation of this compound and its analogs from the biomass of Broussonetia kazinoki is a multi-step process involving initial extraction followed by extensive chromatographic purification.
The process commences with the extraction of the dried branches of the plant using hot water. The resulting aqueous extract is then processed to concentrate the alkaloidal fractions. pharm.or.jp This crude basic fraction is subjected to a series of sophisticated chromatographic techniques to separate the complex mixture of alkaloids.
A common purification workflow involves the following steps:
Ion-Exchange Chromatography : The concentrated alkaloidal fraction is first passed through a Dowex 50W-X4 ion-exchange column. The column is washed with water, and the adsorbed basic compounds are then eluted using a mixture of 50% methanol (B129727) and 28% ammonia (B1221849) solution (9:1 v/v). clockss.org
Silica (B1680970) Gel Chromatography : The fractions containing the broussonetines are further purified by chromatography on a silica gel column, using a solvent system typically composed of chloroform and methanol. clockss.org
Preparative High-Performance Liquid Chromatography (HPLC) : The final step of purification involves preparative HPLC. pharm.or.jp A common system utilizes an Asahipak ODP column with a mobile phase of acetonitrile and water (adjusted to pH 12.0 with ammonia solution), allowing for the isolation of the individual pure broussonetine compounds. clockss.org
The structural elucidation of the isolated compounds is then carried out using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov
Diversity of Broussonetine Analogs Isolated from Natural Sources
Research on Broussonetia kazinoki has led to the discovery of a wide array of Broussonetine analogs, each with variations in the structure of the pyrrolidine ring or the long aliphatic side chain. These structural differences, though often subtle, can significantly influence their biological activity as glycosidase inhibitors.
In addition to this compound, numerous other analogs have been isolated from the same plant source. pharm.or.jp These include, but are not limited to, Broussonetines A, B, C, D, E, F, G, H, I, K, M, O, P, Q, R, S, T, U, V, W, and X. nih.govnih.govnih.gov Further investigations have also yielded minor constituents such as Broussonetines M1, U1, J1, and J2. pharm.or.jp Alongside these, related compounds known as Broussonetinines A and B, which serve as the aglycones for some of the glycosylated broussonetines, have also been identified. nih.gov
The diversity of these naturally occurring analogs is presented in the table below.
| Category | Compound Name |
| Broussonetines | Broussonetine A |
| Broussonetine B | |
| Broussonetine C | |
| Broussonetine D | |
| Broussonetine E | |
| Broussonetine F | |
| Broussonetine G | |
| Broussonetine H | |
| Broussonetine I | |
| This compound | |
| Broussonetine K | |
| Broussonetine M | |
| Broussonetine O | |
| Broussonetine P | |
| Broussonetine Q | |
| Broussonetine R | |
| Broussonetine S | |
| Broussonetine T | |
| Broussonetine U | |
| Broussonetine V | |
| Broussonetine W | |
| Broussonetine X | |
| Minor Broussonetines | Broussonetine J1 |
| Broussonetine J2 | |
| Broussonetine M1 | |
| Broussonetine U1 | |
| Broussonetinines | Broussonetinine A |
| Broussonetinine B |
Biosynthesis and Metabolic Pathways of Broussonetine J
Elucidation of Primary Metabolic Precursors
The biosynthetic pathway of Broussonetine J, a polyhydroxylated pyrrolidine (B122466) alkaloid, has been investigated through feeding experiments, revealing its composite origin from primary metabolic building blocks. Studies in Broussonetia kazinoki have shown that its synthesis is analogous to that of sphingolipids like sphingosine (B13886) and phytosphingosine. csic.esclockss.org The core structure is assembled from D-glucose, palmitoyl (B13399708) CoA, and serine. csic.esdoi.org
D-Glucose is a fundamental precursor in the formation of this compound. csic.es It serves as the initial building block for the serine moiety of the molecule. csic.es Through established metabolic routes, such as glycolysis, D-glucose is converted into 3-phosphoglyceric acid, which is a direct precursor for the synthesis of serine. doi.org Feeding experiments utilizing isotopically labeled [1-¹³C]-glucose in Broussonetia kazinoki have confirmed this metabolic link. csic.esdoi.org The labeled carbon from glucose was traced to the C-1, C-2, and C-3 positions of the this compound skeleton, which correspond to the carbons derived from serine. doi.org
The long lipophilic side chain of this compound, spanning carbons C-4 to C-18, originates from palmitoyl CoA. csic.esdoi.org Isotopic labeling studies have demonstrated that this palmitoyl fragment is constructed via the acetate-malonate pathway. csic.es This pathway involves the sequential condensation of two-carbon units derived from acetyl-CoA (via malonyl-CoA) to build the 16-carbon fatty acid chain of palmitate, which is then activated to palmitoyl CoA. csic.esontosight.ai The incorporation pattern of labeled precursors confirms that this entire C16 unit is attached to the serine-derived portion of the molecule. doi.org
The polyhydroxylated pyrrolidine ring, the core heterocyclic system of this compound, is derived from the amino acid serine. csic.esdoi.org Specifically, the absolute stereochemistry of the pyrrolidine ring is related to D-serine. csic.esdoi.org The initial and crucial step in the biosynthetic pathway is the proposed condensation of serine with palmitoyl CoA. csic.esdoi.org This reaction joins the C3 unit from serine with the C16 unit from palmitoyl CoA to form an 18-carbon chain (C19 if counting the carboxyl carbon of serine, which is subsequently lost), setting the stage for subsequent cyclization and transformations to form the final alkaloid. clockss.orgdoi.org The carbons at positions C-1, C-2, and C-3 of this compound are directly derived from this serine precursor. doi.org
Proposed Enzymatic Transformations and Pathway Intermediates
While the primary precursors of this compound are well-established, the specific enzymatic machinery and the complete sequence of intermediate compounds are not yet fully elucidated and require further investigation. csic.es However, based on the known precursors and the final structure, a plausible biosynthetic pathway analogous to sphingosine synthesis has been proposed. csic.esclockss.org
The pathway is believed to commence with a key enzymatic condensation reaction between serine and palmitoyl-CoA. csic.esdoi.org This step is likely catalyzed by a serine palmitoyltransferase (SPT)-like enzyme, forming an 18-carbon keto intermediate. Subsequent enzymatic steps are proposed to include:
Reduction: A reductase enzyme would act on the keto group of the intermediate to form a dihydroxy amine.
Cyclization: Intramolecular cyclization would then occur to form the characteristic pyrrolidine ring.
Further Modifications: Additional hydroxylation and other functional group modifications would follow to yield the final structure of this compound.
The exact order of these transformations and the identity of the enzymes involved remain areas for future research. csic.es
Mechanistic Insights from Isotopic Labeling Studies
Mechanistic understanding of the this compound biosynthetic pathway has been significantly advanced by isotopic labeling studies. csic.esnih.gov These experiments, which involve feeding isotopically enriched precursors to the producing organism, Broussonetia kazinoki, and analyzing the distribution of the label in the final product using ¹³C NMR spectroscopy, have provided direct evidence for the origin of the carbon skeleton. csic.esdoi.org
A key experiment involved administering [1-¹³C]-glucose to the plant. doi.org The analysis of the isolated this compound revealed a specific labeling pattern that confirmed the proposed biosynthetic route. csic.es The results indicated that the C-1, C-2, and C-3 atoms were derived from serine, which itself is formed from glucose. doi.org The labeling pattern in the long alkyl side chain (C-4 to C-18) was consistent with its formation from palmitoyl CoA via the acetate-malonate pathway. csic.esdoi.org These findings support a biosynthetic pathway that mirrors de novo sphingolipid synthesis, which begins with the condensation of serine and palmitoyl-CoA. clockss.org
The table below summarizes the findings from these isotopic labeling studies.
| Precursor Administered | Labeled Position in Precursor | Observed Labeled Positions in this compound | Inferred Intermediate Pathway/Source |
| D-Glucose | C-1 | C-1, C-2, C-3 | Serine Biosynthesis |
| Acetate | C-1 or C-2 | C-4 through C-18 (alternating pattern) | Acetate-Malonate Pathway |
Table 1: Summary of Isotopic Labeling Studies on this compound Biosynthesis
Chemical Synthesis and Synthetic Strategies for Broussonetine J and Analogues
Total Synthesis Approaches
The total synthesis of Broussonetine J and its related compounds has been achieved through several distinct approaches, primarily categorized by the choice of starting material. These strategies often hinge on the stereocontrolled construction of the pyrrolidine (B122466) ring.
Strategies from Chiral Precursors (e.g., R-glyceraldehyde, D-serine)
The use of readily available chiral precursors provides a robust foundation for the enantioselective synthesis of this compound and its analogues. These small, stereochemically defined molecules serve as versatile starting points for building the more complex pyrrolidine core.
One notable total synthesis of both Broussonetine I and J2, along with their enantiomers, commenced from R-glyceraldehyde . nih.govacs.orgacs.orgresearchgate.net This approach successfully established the required stereochemistry of the final products through a multi-step sequence. nih.govacs.orgacs.org
D-serine has also been a cornerstone in the convergent and stereocontrolled synthesis of several broussonetines, including Broussonetine D and M. researchgate.netresearchgate.netcore.ac.uk This amino acid provides a key chiral building block from which the pyrrolidine ring can be constructed. A typical strategy involves converting D-serine into a suitable intermediate, such as a Weinreb amide, which can then undergo further transformations to form the heterocyclic core. core.ac.ukacs.org The absolute configuration of the pyrrolidine moiety in the majority of broussonetines is related to D-serine. csic.es
| Target Compound(s) | Chiral Precursor | Key Features | Reference |
|---|---|---|---|
| Broussonetine I and J2 | R-glyceraldehyde | First total synthesis of both compounds and their enantiomers via a unified route. | nih.govacs.orgacs.orgresearchgate.net |
| Broussonetines D and M | D-serine | Convergent and stereocontrolled synthesis. | researchgate.netresearchgate.netcore.ac.uk |
| Radicamine B | D-serine | Synthesis via Garner's (R)-aldehyde. | acs.org |
Utilization of Sugar-Derived Cyclic Nitrones
A powerful and versatile strategy for the synthesis of broussonetines involves the use of sugar-derived cyclic nitrones. researchgate.netmdpi.com These nitrones serve as key intermediates, embedding the necessary stereochemistry of the polyhydroxylated pyrrolidine ring, which is derived from the parent sugar. researchgate.netmdpi.comnih.gov This approach allows for the efficient construction of the core structure, with the diverse side chains being introduced at a later stage, often via cross-metathesis reactions. researchgate.netnih.gov
Syntheses starting from D-arabinose-derived cyclic nitrones have been particularly successful. researchgate.netresearchgate.net For instance, a versatile synthesis of Broussonetine M and its stereoisomers was achieved using this method, where the pyrrolidine core was conveniently prepared from a D-arabinose-derived cyclic nitrone. mdpi.comnih.gov This general strategy has proven effective for synthesizing a range of natural broussonetines and their analogues, facilitating structure-activity relationship (SAR) studies. researchgate.netnih.gov The synthesis of Broussonetine S and its stereoisomers also utilized enantiomeric arabinose-derived cyclic nitrones. nih.gov
Key Synthetic Methodologies and Transformations
The construction of this compound and its analogues relies on a toolbox of powerful chemical reactions. These key transformations are crucial for forming the carbon-carbon bonds necessary to build the complex architecture of these molecules, including the installation of the long alkyl side chain and the stereocontrolled formation of the pyrrolidine ring.
Cross-Metathesis Reactions
Olefin cross-metathesis (CM) has emerged as a pivotal and versatile tool in the synthesis of broussonetines. beilstein-journals.org This reaction allows for the efficient coupling of the pre-formed polyhydroxylated pyrrolidine core, which contains a terminal alkene, with a separate, functionalized long-chain alkene. researchgate.netnih.gov This convergent approach is highly advantageous for creating a library of analogues by simply varying the structure of the side-chain coupling partner. beilstein-journals.org
Nucleophilic Additions (e.g., to Aldimines, Cyclic Nitrones)
Nucleophilic additions are fundamental to the construction of the broussonetine skeleton, enabling the formation of key carbon-carbon and carbon-nitrogen bonds. eurekaselect.comingentaconnect.com One of the primary strategies involves the nucleophilic addition of organometallic reagents to cyclic nitrones. researchgate.neteurekaselect.comdntb.gov.uaresearchgate.net This reaction is highly stereoselective, allowing for precise control over the stereochemistry of the newly formed chiral centers on the pyrrolidine ring. mdpi.com
The addition of various nucleophiles to aldimines is another common approach for installing the alkyl substituent. researchgate.neteurekaselect.comresearchgate.net This method is part of a broader set of synthetic strategies that also includes Grignard additions to glycosylamines and cyclic imides. eurekaselect.comresearchgate.net
Asymmetric Allylation
Asymmetric allylation reactions are crucial for establishing the stereochemistry of remote chiral centers, particularly within the long alkyl side chain of broussonetines. uwindsor.ca The Keck asymmetric allylation, for instance, has been a key step in the synthesis of Broussonetine M and its analogues. nih.govdntb.gov.ua This reaction allows for the enantioselective addition of an allyl group to an aldehyde, creating a chiral alcohol with a defined stereocenter. nih.gov This alcohol can then be further elaborated and coupled to the pyrrolidine core. nih.gov
Similarly, Brown's allylation has been utilized in the synthesis of (+)-broussonetine H, demonstrating the utility of this reaction in constructing versatile chiral building blocks. researchgate.net The stereoselective introduction of the allyl group provides a handle for further functionalization due to the presence of the carbon-carbon double bond. researchgate.net Diastereoselective allylation of a pyrrolidine aldehyde has also been a key step in the synthesis of (+)-Broussonetine D. researchgate.netresearchgate.net
| Methodology | Description | Example Application | Reference |
|---|---|---|---|
| Cross-Metathesis | Coupling of a pyrrolidine core with an alkene side chain, often using a Grubbs catalyst. | Synthesis of Broussonetines D and M. | researchgate.netresearchgate.netbeilstein-journals.org |
| Nucleophilic Addition to Cyclic Nitrones | Stereoselective addition of organometallic reagents to form the pyrrolidine ring. | General strategy for broussonetine synthesis. | researchgate.neteurekaselect.comdntb.gov.uaresearchgate.net |
| Asymmetric Allylation (Keck) | Enantioselective synthesis of a chiral alcohol for the side chain. | Synthesis of Broussonetine M. | nih.govdntb.gov.ua |
| Asymmetric Allylation (Brown) | Stereoselective introduction of an allyl group to create a chiral building block. | Synthesis of (+)-Broussonetine H. | researchgate.net |
Other Strategic Reactions (e.g., Grignard Additions, Overmann Rearrangement, Petasis Borono-Mannich Reaction)
Grignard Additions
The Grignard reaction is a fundamental tool for carbon-carbon bond formation and has been effectively used to install the long alkyl side chain in the synthesis of broussonetine-type iminosugars. eurekaselect.comresearchgate.net A common application involves the nucleophilic addition of a Grignard reagent to a cyclic nitrone or imine derived from a carbohydrate. For example, in the synthesis of Broussonetine M, a related compound, a Grignard reagent prepared from 8-bromo-1-octene (B45317) was added to a D-arabinose-derived nitrone. nih.gov This reaction proceeded with high yield and excellent diastereoselectivity, establishing the crucial C-5 stereocenter and attaching the precursor to the side chain in a single, efficient step. nih.gov The inherent stereochemistry of the carbohydrate-derived starting material guides the facial selectivity of the addition, making it a reliable method for stereocontrol. researchgate.netnih.gov
Overmann Rearrangement
The Overmann rearrangement is a nih.govnih.gov-sigmatropic rearrangement that transforms allylic alcohols into allylic amines with a high degree of stereocontrol. organic-chemistry.org This reaction is particularly valuable in alkaloid synthesis for establishing a nitrogen-bearing stereocenter. eurekaselect.comorganic-chemistry.org While its application in a total synthesis of this compound itself is less commonly cited, it is a key strategy for synthesizing functionalized pyrrolidine precursors for related alkaloids. eurekaselect.com For instance, the orthoamide Overman rearrangement was a key step in the total synthesis of Broussonetine F. eurekaselect.com The rearrangement proceeds through a chair-like transition state, reliably transferring the chirality from the allylic alcohol to the newly formed C-N bond, which is a powerful tool for building the stereochemically dense pyrrolidine core. organic-chemistry.org
Petasis Borono-Mannich Reaction
The Petasis Borono-Mannich (PBM) reaction is a versatile multicomponent reaction that combines an amine, a carbonyl compound (like an aldehyde), and an organoboronic acid to form substituted amines. researchgate.netorganic-chemistry.org This reaction has become increasingly important for generating libraries of complex amine-containing molecules due to its operational simplicity and the wide availability of starting materials. researchgate.netchemrxiv.org In the context of this compound analogues, the PBM reaction offers a convergent approach to assemble the key structural components. eurekaselect.com It allows for the rapid construction of diverse C(sp³)-rich amines, which is ideal for analogue synthesis aimed at structure-activity relationship (SAR) studies. chemrxiv.org By systematically varying the amine, aldehyde, and boronic acid, chemists can efficiently generate a wide array of analogues with modifications at different positions, facilitating the exploration of the chemical space around the broussonetine scaffold. researchgate.netmdpi.com
Table 1: Overview of Strategic Reactions in Broussonetine Synthesis
| Reaction | Type | Key Transformation | Application in Broussonetine Synthesis | Reference |
|---|---|---|---|---|
| Grignard Addition | Nucleophilic Addition | C-C Bond Formation | Installation of the C1 alkyl side chain onto a pyrrolidine precursor. | eurekaselect.com, nih.gov |
| Overmann Rearrangement | nih.govnih.gov-Sigmatropic Rearrangement | Allylic Alcohol → Allylic Amine | Stereoselective formation of the C-N bond in pyrrolidine precursors. | eurekaselect.com, organic-chemistry.org |
| Petasis Borono-Mannich | Multicomponent Reaction | Amine + Aldehyde + Boronic Acid → Substituted Amine | Convergent synthesis of analogues for library generation. | eurekaselect.com, researchgate.net |
Synthesis of Enantiomers and Stereoisomers for Research
The biological function of complex natural products like this compound is intrinsically linked to their three-dimensional structure. Synthesizing the enantiomer (the non-superimposable mirror image) and other stereoisomers is essential for probing structure-activity relationships (SAR) and identifying the specific structural features required for potent and selective glycosidase inhibition. nih.govdntb.gov.ua
The synthesis of ent-Broussonetine J (the unnatural enantiomer) and its analogues typically mirrors the synthesis of the natural product but begins with a starting material of the opposite chirality. nih.govresearchgate.net For example, syntheses of natural broussonetines often start from D-sugars like D-arabinose or D-glyceraldehyde. nih.govresearchgate.net Consequently, the synthesis of their enantiomers, such as ent-Broussonetine I and ent-Broussonetine J₂, has been accomplished starting from L-glyceraldehyde. nih.govacs.org
Studies on these synthetic stereoisomers have yielded critical insights. For instance, the total synthesis of Broussonetine I and its enantiomer revealed that while Broussonetine I is a potent inhibitor of β-glucosidase, its mirror image, ent-Broussonetine I, is a potent inhibitor of α-glucosidase. nih.govacs.orgacs.org Similarly, ent-Broussonetine J₂ was also found to be a potent α-glucosidase inhibitor. nih.govacs.org A comprehensive study on Broussonetine M and seven of its stereoisomers, synthesized from different chiral nitrones (D- and L-arabino, L-lyxo, and L-xylo nitrones), demonstrated that both the stereochemistry of the pyrrolidine core and the configuration of the hydroxyl group on the side chain profoundly affect the potency and selectivity of glycosidase inhibition. nih.govox.ac.ukresearchgate.net Natural Broussonetine M was a potent β-glucosidase and β-galactosidase inhibitor, whereas its enantiomer, ent-Broussonetine M, selectively and potently inhibited rice α-glucosidase and rat intestinal maltase. nih.govox.ac.uk
Table 2: Comparative Glycosidase Inhibition of Broussonetine Stereoisomers
| Compound | Target Enzyme | IC₅₀ (µM) | Key Finding | Reference |
|---|---|---|---|---|
| Broussonetine I | β-Glucosidase | 2.9 | Potent inhibitor of β-glucosidase. | nih.gov, acs.org |
| ***ent*-Broussonetine I** | α-Glucosidase | 0.33 | Potent inhibitor of α-glucosidase. | nih.gov, acs.org |
| ***ent*-Broussonetine J₂** | α-Glucosidase | 0.53 | Potent inhibitor of α-glucosidase. | nih.gov, acs.org |
| Broussonetine M | β-Glucosidase | 6.3 | Potent inhibitor of β-glucosidase. | nih.gov, ox.ac.uk |
| Broussonetine M | β-Galactosidase | 2.3 | Potent inhibitor of β-galactosidase. | nih.gov, ox.ac.uk |
| ***ent*-Broussonetine M** | Rice α-Glucosidase | 1.2 | Selective and potent inhibitor of α-glucosidase. | nih.gov, ox.ac.uk |
| ***ent*-Broussonetine M** | Rat Intestinal Maltase | 0.29 | Selective and potent inhibitor of α-glucosidase. | nih.gov, ox.ac.uk |
Development of Versatile Synthetic Routes for Analogue Libraries
To fully explore the therapeutic potential of this compound, medicinal chemists require versatile synthetic routes that enable the rapid and efficient production of a wide range of structural analogues. beilstein-journals.orgnih.gov Such "divergent" synthetic strategies are designed to generate a library of related compounds from a common intermediate, which is crucial for systematic SAR studies. researchgate.netacs.orgchemrxiv.org
A successful strategy for creating Broussonetine analogue libraries often relies on the synthesis of a key, highly functionalized intermediate that can be elaborated into numerous final products. researchgate.net Olefin cross-metathesis (CM) has emerged as a particularly powerful tool in this regard. nih.govresearchgate.net A general strategy involves synthesizing a pyrrolidine core with a short olefinic side chain. This common intermediate can then be coupled with a diverse array of olefin-containing fragments using a Grubbs catalyst to install various side chains. researchgate.net This approach has been successfully used to synthesize Broussonetines I, J₂, and W, as well as their analogues. nih.govresearchgate.net
This modular design allows for independent modification of the pyrrolidine core and the side chain. For example, a library of pyrrolidine cores with different stereochemistries can be prepared from various starting sugars. nih.govdntb.gov.ua Each of these cores can then be subjected to CM with a library of side-chain fragments to produce a large matrix of final analogues. This approach was effectively demonstrated in the synthesis of Broussonetine M and its stereoisomers, where four different pyrrolidine cores were combined with different side-chain alcohols to explore the impact of stereochemistry on biological activity. nih.govox.ac.uk The development of such divergent and controllable synthetic methods is paramount for optimizing the inhibitory profile of broussonetines and identifying new lead compounds for drug development. beilstein-journals.orgnih.gov
Biological Activities and Molecular Mechanisms Preclinical Studies
Glycosidase Inhibitory Activity
Broussonetine J belongs to the iminosugar class of alkaloids, which are known for their ability to inhibit glycosidases due to their structural resemblance to the transition state of carbohydrate substrates. The inhibitory profile of these compounds is highly dependent on their specific stereochemistry.
The specificity of broussonetine alkaloids is dictated by the configuration of their polyhydroxylated pyrrolidine (B122466) ring and the side chain attached to it. mdpi.comnih.govnih.govrsc.org While many broussonetines are recognized as potent inhibitors of β-glucosidase and β-galactosidase, the enantiomer of a closely related isomer, ent-broussonetine J2, has demonstrated potent and selective inhibitory activity against α-glucosidase. nih.gov This highlights the critical role that stereochemistry plays in determining which specific glycosidases are targeted. The broader family of broussonetine alkaloids has shown inhibitory effects against a range of enzymes, including β-glucosidase, β-galactosidase, and α-mannosidase, but specific data for this compound across this panel is limited.
Enzyme kinetic analyses have been performed to quantify the inhibitory potency of broussonetine isomers. In a study detailing the first total synthesis of Broussonetine J2 and its enantiomer, ent-broussonetine J2 was found to be a potent inhibitor of α-glucosidase. nih.gov The half-maximal inhibitory concentration (IC50) value was determined to be 0.53 μM, indicating significant inhibitory action at sub-micromolar concentrations. nih.gov
Enzyme Inhibitory Profile of this compound Isomer
| Compound | Enzyme | Source | IC50 (μM) | Reference |
|---|---|---|---|---|
| ent-Broussonetine J2 | α-Glucosidase | Not Specified | 0.53 | nih.gov |
The proposed molecular mechanism of action for this compound, like other iminosugar inhibitors, is based on its function as a transition-state analogue. tandfonline.comnih.gov Glycosidase-catalyzed hydrolysis of glycosidic bonds proceeds through an oxonium ion-like transition state, which has a positive charge and a distorted half-chair conformation. Iminosugars such as this compound possess a protonated nitrogen atom within their heterocyclic ring system that mimics the charge and shape of this transition state. tandfonline.com This structural and electronic mimicry allows the inhibitor to bind with high affinity to the enzyme's active site, effectively blocking the entry and processing of the natural carbohydrate substrate. nih.gov This competitive inhibition mechanism is a hallmark of many iminosugar-based glycosidase inhibitors. oup.com
Antiproliferative and Cytotoxic Effects in Cellular Models
While the Broussonetia genus is a source of various alkaloids with documented cytotoxic properties, the specific antiproliferative activity of the compound this compound remains poorly characterized in the scientific literature.
Preclinical studies specifically evaluating the cytotoxic and antiproliferative effects of this compound against the human cancer cell lines HeLa (cervical cancer), A-549 (lung cancer), Caco-2 (colorectal cancer), Jurkat (T-cell leukemia), and MKN45 (gastric cancer) are not extensively reported in the available scientific literature. While research has been conducted on total alkaloid extracts and other specific isoquinoline alkaloids from Broussonetia papyrifera which showed cytotoxicity against cell lines including HeLa, this data is not specific to the pyrrolidinyl piperidine (B6355638) alkaloid this compound. nih.govbohrium.comresearchgate.net
Due to the limited availability of in vitro screening data for this compound against cancer cell lines, the specific cellular targets and signaling pathways that might be modulated by this compound in cancer cells have not been elucidated. Further research is required to determine if this compound possesses any direct antiproliferative properties and to identify its potential molecular targets and mechanisms of action within cancer cells.
Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the specific biological activities of This compound corresponding to the requested outline.
Preclinical studies focusing on the anti-inflammatory, antioxidant, and antimicrobial properties of the isolated compound this compound are not available in the public domain. The existing research primarily addresses other related compounds or the effects of crude extracts from the plants in which these compounds are found.
Therefore, it is not possible to provide scientifically accurate content for the following sections as they pertain specifically to this compound:
Antimicrobial Properties
Fulfilling the request without specific data on this compound would lead to inaccuracies and speculation, which falls outside the scope of a scientific article. Further research is required to elucidate these specific biological activities for this compound.
Antifungal Activity
Current preclinical research has not specifically detailed the antifungal activities of the isolated compound this compound. While alkaloids as a chemical class are known to possess a wide range of biological activities, including antifungal properties, specific studies focusing on this compound's efficacy against fungal pathogens are not available in the reviewed literature.
General studies on alkaloids have shown that these natural compounds can exhibit antifungal effects through various mechanisms. However, without direct experimental evidence, the specific antifungal potential of this compound remains an area for future investigation.
Antiviral Potential (e.g., Anti-HIV activity of related broussonetines)
While direct studies on the antiviral activity of this compound are limited, related compounds within the broussonetine family have shown potential in preclinical research, particularly as anti-HIV agents. For example, Broussonetine E, Broussonetine F, and Broussonetine G are noted for their therapeutic potential as anti-HIV agents, which is linked to their potent β-glycosidase inhibition mdpi.com. The mechanism by which glycosidase inhibitors can exert anti-HIV activity often involves the disruption of the proper folding of viral envelope glycoproteins, which is a crucial step for viral entry into host cells.
Implications for Antidiabetic Research (via Glycosidase Inhibition)
This compound and its stereoisomers have significant implications for antidiabetic research, primarily through their activity as glycosidase inhibitors. Glycosidases are enzymes responsible for the breakdown of complex carbohydrates into simpler sugars like glucose. By inhibiting these enzymes, particularly α-glucosidase in the small intestine, the rate of glucose absorption into the bloodstream can be slowed, which helps in managing postprandial hyperglycemia, a key concern in type 2 diabetes.
Preclinical studies have demonstrated that the enantiomer of this compound, specifically ent-broussonetine J2, is a potent inhibitor of α-glucosidase, exhibiting a half-maximal inhibitory concentration (IC50) of 0.53 μM nih.gov. This potent inhibition suggests its potential as a lead compound for the development of new antidiabetic agents.
The structure of broussonetines plays a crucial role in their inhibitory activity. The configuration of the polyhydroxylated pyrrolidine ring and the nature of the long alkyl side chain determine the specificity and potency of glycosidase inhibition mdpi.comrsc.orgnih.gov. For instance, while many broussonetines are effective inhibitors of β-glucosidases, their enantiomers often show selective and potent inhibition of α-glucosidases mdpi.comrsc.orgnih.gov. This stereochemical influence is a key area of interest in the rational design of targeted glycosidase inhibitors.
The table below summarizes the glycosidase inhibitory activities of ent-broussonetine J2 and other related broussonetines based on preclinical findings.
Table 1. Glycosidase Inhibitory Activity of this compound and Related Compounds
| Compound | Enzyme Inhibited | Source of Enzyme | IC50 (μM) |
|---|---|---|---|
| ent-Broussonetine J2 | α-Glucosidase | Not Specified | 0.53 nih.gov |
| ent-Broussonetine I | α-Glucosidase | Not Specified | 0.33 nih.gov |
| Broussonetine I | β-Glucosidase | Not Specified | 2.9 nih.gov |
| (+)-Broussonetine W | β-Galactosidase | Not Specified | 0.03 rsc.orgnih.gov |
| ent-(+)-Broussonetine W | α-Glucosidase | Not Specified | 0.047 rsc.orgnih.gov |
| Broussonetine M | β-Glucosidase | Bovine Liver | 6.3 mdpi.com |
| Broussonetine M | β-Galactosidase | Bovine Liver | 2.3 mdpi.com |
| ent-Broussonetine M | α-Glucosidase | Rice | 1.2 mdpi.com |
| ent-Broussonetine M | Maltase | Rat Intestine | 0.29 mdpi.com |
Analytical Chemistry Methodologies for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy has been an indispensable tool for the structural elucidation of the broussonetine class of alkaloids, including Broussonetine J. doi.org Both one-dimensional and two-dimensional NMR experiments are utilized to map out the proton and carbon environments within the molecule and their correlations. In a biosynthetic study, NMR was also used to analyze the ¹³C labeling pattern of this compound after feeding the source plant with [1-¹³C]glucose, which helped to elucidate its biosynthetic pathway. doi.org
One-dimensional (1D) NMR provides fundamental information about the chemical environment of individual nuclei. rsc.org The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (due to spin-spin coupling with neighboring protons), and integration (the number of protons represented by each signal). oregonstate.edu For a complex molecule like this compound, the ¹H NMR spectrum displays a multitude of signals, many of which overlap, particularly in the aliphatic region. nanalysis.com
The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. hmdb.ca It shows the number of chemically non-equivalent carbon atoms and their chemical shifts, which are indicative of their functional group and hybridization state. For instance, carbonyl carbons in the acetyl groups of this compound would appear at characteristic downfield shifts. pharm.or.jp this compound is noted to be the acetodiamide derivative of a related alkaloid, and its ¹³C NMR data would reflect the presence of these two acetyl groups. pharm.or.jp
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in complex structures like this compound. doi.orgnih.gov These techniques spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. nih.gov
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduucl.ac.uk This is instrumental in tracing out proton-proton networks within the molecule, for example, along the piperidine (B6355638) and pyrrolidine (B122466) rings and the long alkyl chain of this compound. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduuab.edu This technique is highly effective for assigning the carbon signals based on the already assigned proton signals, or vice versa. rushim.ru
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental composition of a compound. For this compound and its congeners, high-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is employed. researchgate.netacs.org ESI is a soft ionization technique that allows large, non-volatile molecules like alkaloids to be ionized and transferred into the gas phase with minimal fragmentation. rsc.orgnih.gov
HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which allows for the unambiguous determination of the molecular formula. researchgate.net Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, can provide further structural information. nih.govwikipedia.org The fragmentation patterns observed can help to confirm the presence of specific structural motifs within the molecule. nih.govwikipedia.org The structure of this compound was determined in part through the use of mass spectrometry and tandem mass spectrometry. researchgate.net
Methods for Determination of Absolute Stereochemistry (e.g., Mosher's Method, Benzoate (B1203000) Chirality Method)
Once the planar structure of a chiral molecule like this compound is established, the next challenge is to determine the absolute configuration of its stereocenters. For the broussonetine family of alkaloids, chemical derivatization methods coupled with NMR spectroscopy, such as Mosher's method and the benzoate chirality method, have been successfully applied. doi.orgresearchgate.net
Mosher's Method: This technique involves reacting a chiral secondary alcohol or amine with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form two diastereomeric esters or amides. researchgate.net By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the (S)-MTPA and (R)-MTPA derivatives, the absolute configuration of the original alcohol or amine can be deduced. researchgate.net This method has been used to determine the absolute stereochemistry of various broussonetine alkaloids. doi.orgresearchgate.net
Benzoate Chirality Method: This method is used to determine the absolute configuration of vicinal diols. The diol is derivatized with benzoyl groups. The interaction between the two benzoate chromophores in space gives rise to a characteristic split Cotton effect in the circular dichroism (CD) spectrum. The sign of this Cotton effect can be correlated to the absolute stereochemistry (chirality) of the diol. doi.org This method, in combination with others, was used to establish the absolute stereostructure of the pyrrolidine ring in related broussonetines. doi.org
Future Research Directions and Translational Perspectives Preclinical Focus
Further Elucidation of Biosynthetic Pathway Details
The biosynthesis of Broussonetine J in its natural source, the plant Broussonetia kazinoki, has been partially elucidated. doi.orgnih.govrsc.org Isotope-labeling studies using [1-¹³C]glucose have revealed the fundamental building blocks of this complex alkaloid. doi.orgrsc.org The labeling pattern observed in this compound indicates that its 18-carbon chain skeleton is formed from two distinct metabolic routes. doi.orgepdf.pubscribd.com The C-4 through C-18 segment is derived from palmitoyl (B13399708) CoA via the acetate-malonate pathway, while the C-1 through C-3 unit, which forms part of the pyrrolidine (B122466) ring, originates from the amino acid serine. doi.orgepdf.pubresearchgate.netcsic.es The initial step is hypothesized to be a condensation reaction between serine and palmitoyl CoA. doi.orgepdf.pubscribd.com
Despite this foundational knowledge, the specific enzymatic machinery driving this biosynthesis remains largely unknown. Future research should prioritize the identification and characterization of the enzymes involved in the this compound pathway. Key research objectives include:
Identifying the Condensing Enzyme: Pinpointing the specific enzyme responsible for the initial condensation of serine and palmitoyl CoA.
Mapping Subsequent Modifications: Characterizing the series of enzymes (e.g., reductases, hydroxylases, cyclases) that modify the initial condensation product to form the final polyhydroxylated and cyclized structure of this compound.
Genetic and Transcriptomic Analysis: Utilizing genomic and transcriptomic data from Broussonetia kazinoki to identify the gene cluster encoding the biosynthetic pathway.
A complete understanding of the biosynthetic pathway could enable the use of synthetic biology and metabolic engineering approaches for the sustainable production of this compound and novel, structurally diverse analogues. csic.es
Development of Novel and Efficient Synthetic Routes for Specific Analogues
While this compound can be isolated from natural sources, chemical synthesis is essential for producing sufficient quantities for extensive preclinical testing and for generating structural analogues not found in nature. Several total syntheses of related broussonetines have been accomplished, providing a roadmap for future synthetic endeavors. acs.orgmdpi.com A particularly effective and general strategy involves the use of sugar-derived cyclic nitrones, which has been successfully applied to the synthesis of broussonetines I, J2 (a diastereomer of J), M, and W. mdpi.comresearchgate.net
Future work in this area should focus on developing highly efficient and stereoselective synthetic routes that are amenable to diversification. Key goals include:
Divergent Synthesis: Creating synthetic pathways that allow for the late-stage modification of the broussonetine scaffold, enabling the rapid generation of a library of analogues with variations in the pyrrolidine core and the lipophilic side chain.
Flow Chemistry and Catalysis: Exploring modern synthetic technologies like flow chemistry and novel catalytic methods to enhance efficiency, safety, and scalability.
The ability to efficiently synthesize a wide array of specific analogues is fundamental to conducting detailed structure-activity relationship (SAR) studies and optimizing the biological profile of this class of compounds. mdpi.com
Advanced Mechanistic Investigations of Biological Activities at the Molecular Level
Broussonetines are primarily recognized as potent, though often non-specific, inhibitors of glycosidase enzymes. doi.org This inhibition is the basis for their potential therapeutic applications in areas like type II diabetes and certain viral infections. researchgate.net However, a deeper, molecular-level understanding of their mechanism of action is required for further development. For instance, studies on Broussonetine I revealed it to be a potent inhibitor of β-glucosidase, whereas its enantiomer, ent-broussonetine I, was a potent inhibitor of α-glucosidase, highlighting the critical role of stereochemistry in target selectivity. acs.org
Future research should employ a combination of biochemical, biophysical, and computational methods to dissect these interactions:
Enzyme Kinetics: Performing detailed kinetic analyses with a broad panel of glycosidases to determine the type of inhibition (e.g., competitive, non-competitive) and precise inhibition constants (Kᵢ).
Structural Biology: Obtaining high-resolution crystal structures of this compound and its key analogues in complex with their target enzymes. These structures would reveal the specific molecular interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern binding and inhibition.
Computational Modeling: Using molecular docking and molecular dynamics simulations to predict the binding modes of new analogues and to rationalize observed SAR data, thereby guiding the design of more selective inhibitors.
Cellular Target Engagement: Developing assays to confirm that the compounds engage and inhibit their intended glycosidase targets within a cellular context.
These advanced mechanistic studies are crucial for understanding the molecular basis of both the desired activity and any potential off-target effects.
Exploration of New Therapeutic Applications in Relevant Animal Models and in vitro Systems
The broad biological activity of compounds isolated from the Broussonetia genus—including antitumor, antidiabetic, anti-inflammatory, and antiviral properties—suggests that this compound analogues may have a wider range of therapeutic potential than currently appreciated. mdpi.comnih.gov The established glycosidase-inhibitory activity provides a strong rationale for exploring their use in metabolic diseases and infections. mdpi.comresearchgate.net
Future preclinical research should systematically evaluate promising analogues in validated disease models:
Metabolic Diseases: Testing the efficacy of selective α-glucosidase inhibitors in animal models of type II diabetes, monitoring parameters like blood glucose levels and glucose tolerance. mdpi.com
Oncology: Evaluating the antiproliferative activity of broussonetine analogues against various cancer cell lines in vitro. semanticscholar.org For promising compounds, this would be followed by efficacy studies in xenograft or genetically engineered mouse models of cancer.
Infectious Diseases: Given that many viruses rely on host cell glycosidases for proper glycoprotein (B1211001) folding, broussonetine analogues could be tested for antiviral activity in relevant in vitro viral replication assays (e.g., for HIV, influenza, or hepatitis viruses). mdpi.com
Lysosomal Storage Disorders: Investigating the potential of specific broussonetine analogues to act as pharmacological chaperones for misfolded glycosidases in cell-based models of diseases like Gaucher's or Fabry disease.
These studies are essential to translate the in vitro enzymatic inhibition into a demonstrable therapeutic effect in a physiological system.
Rational Design and Synthesis of Next-Generation Broussonetine Analogues with Enhanced Potency and Selectivity
The ultimate goal of preclinical research is to identify a lead candidate with an optimal balance of potency, selectivity, and drug-like properties. The rational design of next-generation broussonetine analogues will be an iterative process informed by the findings from the areas described above. Initial SAR studies have already provided valuable clues; for example, the configuration of the pyrrolidine core and the nature of the side chain are critical for activity and selectivity. mdpi.comresearchgate.netresearchgate.net
The design of new analogues should focus on systematically modifying the this compound structure:
Pyrrolidine Core Modification: Synthesizing stereoisomers and analogues with different hydroxylation patterns on the pyrrolidine ring to fine-tune selectivity for specific glycosidase subtypes. mdpi.com
Side Chain Optimization: Varying the length, saturation, and functionalization of the lipophilic side chain to enhance binding affinity and modulate physicochemical properties.
Bioisosteric Replacement: Introducing functional groups like fluorine atoms at specific positions to alter electronic properties, metabolic stability, and binding interactions. researchgate.net
Conformationally Restricted Analogues: Designing and synthesizing analogues where the flexible side chain is constrained, which may lock the molecule into a more bioactive conformation and improve selectivity.
This rational, structure-based design approach, fueled by a continuous feedback loop of design, synthesis, and biological testing, holds the key to unlocking the full therapeutic potential of the broussonetine chemical scaffold. pharm.or.jpsymeres.com
Research Findings Summary
| Research Area | Key Findings & Future Directions | Relevant Compounds | Citations |
| Biosynthesis | The C4-C18 chain derives from palmitoyl CoA (acetate-malonate pathway) and the C1-C3 unit from serine. The specific enzymes involved are yet to be identified. | This compound, Broussonetine C, Broussonetine E | doi.orgepdf.pubresearchgate.netcsic.es |
| Synthesis | Total syntheses have been achieved, often using a general strategy based on sugar-derived cyclic nitrones. Future work aims for more efficient, divergent routes. | Broussonetine I, Broussonetine J2, Broussonetine M, Broussonetine W | acs.orgmdpi.comresearchgate.net |
| Mechanism | Broussonetines are potent but often non-specific glycosidase inhibitors. Stereochemistry is critical for selectivity (α- vs. β-glucosidase). Advanced studies are needed. | Broussonetine I, ent-Broussonetine I, ent-Broussonetine J2 | doi.orgacs.org |
| Therapeutic Potential | Glycosidase inhibition suggests applications in diabetes, cancer, and viral infections. In vitro and in vivo models are needed to validate these applications. | Broussonetine E, Broussonetine F, Broussonetine G | mdpi.comresearchgate.netmdpi.comnih.gov |
| Rational Design | Structure-activity relationships are emerging. The pyrrolidine core and side chain are key modification points for improving potency and selectivity. | Broussonetine Analogues | mdpi.comresearchgate.netresearchgate.net |
Q & A
Q. How to design a research question that aligns with this compound's translational potential?
- Methodological Answer : Frame questions around bridging gaps between in vitro potency and in vivo efficacy. For example: "Does this compound’s inhibition of [Target X] in hepatocytes correlate with reduced fibrosis markers in a murine NASH model?" Ensure alignment between hypotheses, experimental design, and analytical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
